molecular formula C10H12O2 B2409448 (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic) CAS No. 661461-05-8

(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic)

Cat. No. B2409448
CAS RN: 661461-05-8
M. Wt: 164.204
InChI Key: FTCMTZXWNUAYHT-AOOOYVTPSA-N
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Description

(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as tetrahydronaphthalene-1,4-diol or THND, and its chemical formula is C10H12O2.

Scientific Research Applications

THND has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, THND has been shown to have anti-inflammatory and anti-cancer properties. In organic synthesis, THND has been used as a building block for the synthesis of more complex molecules. In materials science, THND has been used as a starting material for the synthesis of functional materials such as polymers and nanoparticles.

Mechanism of Action

The mechanism of action of THND is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. THND has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. THND has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer.
Biochemical and Physiological Effects:
THND has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of inflammation, THND has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of cancer, THND has been shown to inhibit tumor growth and metastasis. THND has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

THND has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, THND also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments with THND.

Future Directions

There are several future directions for research related to THND. One direction is to further elucidate the mechanism of action of THND, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to explore the potential applications of THND in other scientific fields, such as materials science and nanotechnology. Finally, there is a need for more studies to determine the safety and efficacy of THND in animal models and in humans, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

THND can be synthesized through a multistep process that involves the reaction of 1,4-naphthoquinone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with acid to yield THND. This synthesis method has been optimized to produce high yields of THND with high purity.

properties

IUPAC Name

(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMTZXWNUAYHT-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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